molecular formula C12H17N3O2 B2645152 N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide CAS No. 315249-25-3

N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

Cat. No. B2645152
CAS RN: 315249-25-3
M. Wt: 235.287
InChI Key: PFPJVXGBXBASMK-UHFFFAOYSA-N
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Description

“N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide” is a complex organic compound. Based on its name, it likely contains a hydrazino group (-NH-NH2) and an oxobutanamide group (a four-carbon chain with a carbonyl (C=O) and an amide (-CONH2) group). It also has a phenyl ring (a six-carbon ring) with two methyl groups (CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring provides a rigid, planar structure, while the hydrazino and oxobutanamide groups may allow for some conformational flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

Compounds with hydrazino and oxobutanamide functionalities are often used in synthetic chemistry for the preparation of various heterocycles, which are crucial in medicinal chemistry and materials science. For example, hydrazide derivatives have been employed in the synthesis of pyrazolone, thiazolidinone, pyrimidine, benzoxazine lactam, and other heterocycles, demonstrating significant antibacterial activities (Fatehia & K. Mohamed, 2010).

Analytical Chemistry Applications

In analytical chemistry, derivatives similar to "N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide" can be used as derivatizing agents to improve the analysis sensitivity of aldehydes and ketones via electrospray ionization tandem mass spectrometry. This application is crucial for profiling ketones, ketoacids, and ketodiacids in biological samples, such as urine in medical diagnostics (David W. Johnson, 2007).

Material Science and Polymerization Catalysts

In material science, compounds with dimethylphenyl groups have been involved in the development of new catalysts for olefin polymerization, indicating their role in creating advanced materials with specific properties. These catalysts can lead to the development of polymers with novel attributes for industrial applications (K. Naktode, Ravi K Kottalanka, & T. Panda, 2012).

Corrosion Inhibition

Derivatives of hydrazino and dimethylbenzothiazole have been studied for their corrosion inhibition properties on metals in industrial applications. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates in harsh environments, showcasing their potential in materials protection and longevity (Ambrish Singh et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and the system in which it is acting. Some compounds with similar structures have been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and study of its potential biological activity .

properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-hydrazinyl-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-3-4-9(2)10(7-8)14-11(16)5-6-12(17)15-13/h3-4,7H,5-6,13H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPJVXGBXBASMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-Dimethylphenyl)-4-hydrazino-4-oxobutanamide

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